molecular formula C6H6ClN3O B1296375 N'-(6-Chloropyridin-2-yl)formohydrazide CAS No. 66999-50-6

N'-(6-Chloropyridin-2-yl)formohydrazide

Cat. No.: B1296375
CAS No.: 66999-50-6
M. Wt: 171.58 g/mol
InChI Key: WYTWCUFAJMZIPZ-UHFFFAOYSA-N
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Description

N'-(6-Chloropyridin-2-yl)formohydrazide (CAS 66999-50-6) is a pyridine-based hydrazide derivative with the molecular formula C₆H₆ClN₃O and a molecular weight of 171.6 g/mol . Structurally, it consists of a 6-chloropyridin-2-yl group linked to a formohydrazide moiety. This compound is primarily utilized as a building block in protein degrader research and industrial applications, requiring professional handling due to its restricted use in medical or consumer contexts . Its synthesis typically involves condensation reactions between hydrazine derivatives and carbonyl-containing precursors, though specific synthetic protocols are proprietary .

Properties

IUPAC Name

N-[(6-chloropyridin-2-yl)amino]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O/c7-5-2-1-3-6(9-5)10-8-4-11/h1-4H,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYTWCUFAJMZIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)NNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60314913
Record name N'-(6-Chloropyridin-2-yl)formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66999-50-6
Record name 66999-50-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289801
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N'-(6-Chloropyridin-2-yl)formohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60314913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(6-Chloropyridin-2-yl)formohydrazide typically involves the reaction of 6-chloropyridine-2-carboxylic acid with hydrazine hydrate under controlled conditions . The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of N’-(6-Chloropyridin-2-yl)formohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction parameters to ensure high yield and purity. The product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N’-(6-Chloropyridin-2-yl)formohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the formohydrazide group to other functional groups.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products Formed

    Oxidation: Formation of pyridine oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

N’-(6-Chloropyridin-2-yl)formohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N’-(6-Chloropyridin-2-yl)formohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The formohydrazide group can form hydrogen bonds with active sites, while the pyridine ring can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural, synthetic, and biological differences between N'-(6-Chloropyridin-2-yl)formohydrazide and analogous hydrazide derivatives:

Compound Name Structure Molecular Formula Molecular Weight (g/mol) Key Features
This compound Formohydrazide linked to 6-chloropyridin-2-yl C₆H₆ClN₃O 171.6 Chlorine substitution enhances bioactivity; used in protein degradation studies .
2-Chloro-N'-(6-chloropyridin-2-yl)acetohydrazide Acetohydrazide with two chlorine atoms (pyridine and acetate) C₇H₆Cl₂N₃O 219.05 Additional chloro group increases lipophilicity; potential for enhanced enzyme inhibition .
N'-(6-Chloropyridin-2-yl)propanehydrazide Propanehydrazide chain attached to 6-chloropyridin-2-yl C₈H₁₀ClN₃O 199.64 Longer alkyl chain may improve membrane permeability; limited biological data .
(E)-N-(4-chlorophenyl)-N′-(1-(thiophen-2-yl)ethylidene)formohydrazide Formohydrazide with thiophene and 4-chlorophenyl groups C₁₃H₁₁ClN₂OS 278.76 Thiophene substitution confers antibacterial activity; halogen enhances potency .
N'-(4,6-diphenoxy-1,3,5-triazin-2-yl)formohydrazide Triazine core with phenoxy and formohydrazide groups C₁₅H₁₂N₆O₃ 324.29 Triazine backbone offers diverse non-covalent interactions; used in kinase inhibition .

Contradictions and Limitations

  • While halogenation generally improves bioactivity, some studies note increased toxicity in halogenated derivatives, necessitating further toxicity profiling .

Biological Activity

N'-(6-Chloropyridin-2-yl)formohydrazide is a hydrazine derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential applications based on available research findings.

Chemical Structure and Properties

This compound has the molecular formula C6H6ClN3O. Its structure features a chlorinated pyridine moiety attached to a formohydrazide functional group, which is critical for its biological activity.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits significant antifungal properties. In vitro assays have shown that this compound can inhibit the growth of various pathogenic fungi. For instance, it was evaluated against several fungal strains at concentrations of 50 μg/mL, showing inhibition rates comparable to established fungicides like pyraclostrobin.

Fungal Strain Inhibition Rate (%) at 50 μg/mL
Valsa mali91.9
Sclerotinia sclerotiorum92.6
Gaeumannomyces graminis90.1

These results indicate that this compound could serve as a potent fungicide, particularly effective against S. sclerotiorum and G. graminis var. tritici .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research suggests that this compound may act as an Aurora A kinase inhibitor, which is crucial in cell division and proliferation. Inhibition of this kinase can lead to disrupted cancer cell growth and division, making it a promising candidate for further development in cancer therapeutics.

Mechanism of Action:

  • Aurora A Inhibition: The compound selectively inhibits Aurora A kinase, leading to cell cycle arrest.
  • Synergistic Effects: When combined with other antitumor agents, it enhances therapeutic efficacy while potentially reducing side effects associated with high doses of conventional drugs .

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

  • Study on Fungal Inhibition: A study evaluated the compound's effectiveness against multiple fungal strains and found that it significantly inhibited mycelial growth compared to controls.
  • Cancer Cell Line Studies: In vitro studies using various cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis rates in cancer cells.

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